molecular formula C14H13ClO2 B1420690 2-(1-Naphthyloxy)butanoyl chloride CAS No. 1160257-60-2

2-(1-Naphthyloxy)butanoyl chloride

Cat. No.: B1420690
CAS No.: 1160257-60-2
M. Wt: 248.7 g/mol
InChI Key: RERJKJSMEAWORN-UHFFFAOYSA-N
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Description

2-(1-Naphthyloxy)butanoyl chloride is an organic compound characterized by its naphthoxy group attached to a butanoyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-naphthol and butanoyl chloride as the primary reactants.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. Common solvents include dichloromethane or chloroform, and the reaction is often conducted at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality. Purification steps may involve recrystallization or distillation to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alcohols, amines, or water can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Naphthoxybutanoic acid, naphthoxybutyl esters.

  • Reduction Products: Naphthoxybutanol, naphthoxybutylamine.

  • Substitution Products: Various naphthoxybutyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Naphthyloxy)butanoyl chloride finds applications in several fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(1-Naphthyloxy)butanoyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-Naphthyloxyacetic Acid: Similar structure but with an acetic acid group instead of butanoyl chloride.

  • 2-Naphthyloxyacetic Acid: Similar to 1-naphthyloxyacetic acid but with a different position of the naphthoxy group.

  • Naphthoxybutanol: A reduction product of 2-(1-Naphthyloxy)butanoyl chloride.

Properties

IUPAC Name

2-naphthalen-1-yloxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERJKJSMEAWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282831
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-60-2
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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